molecular formula C17H18N4O B2884558 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-42-2

6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2884558
CAS RN: 337500-42-2
M. Wt: 294.358
InChI Key: MHGNTTOFBOVPFG-UHFFFAOYSA-N
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Description

6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as ABPP, is a chemical compound that has gained popularity in scientific research due to its unique properties. ABPP is a heterocyclic compound that contains a pyrano-pyrazole ring system and an amino group. This compound is known to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile works by selectively binding to specific enzymes and proteins in the body. This binding leads to the inhibition or activation of the target protein, which can have a significant impact on various physiological processes. 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to selectively bind to various enzymes and proteins, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile depend on the specific enzyme or protein that it targets. 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have a significant impact on various physiological processes, including cell signaling, metabolism, and apoptosis. 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the specific pathways involved in various diseases and to develop new drugs that can selectively target these pathways. However, one of the limitations of using 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in scientific research. One of the most significant directions is the development of new drugs that can selectively target specific enzymes and proteins. 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be used to identify potential drug targets and to develop new drugs that can selectively target these targets. Another future direction is the use of 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in the study of various diseases, including cancer, Alzheimer's disease, and diabetes. 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be used to identify the pathways involved in these diseases and to develop new drugs that can selectively target these pathways.

Synthesis Methods

The synthesis of 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-butanone, hydrazine hydrate, and ethyl acetoacetate to form a pyrazole ring. This is followed by the reaction of the pyrazole ring with 2,3-dihydrofuran and phenylhydrazine to form the pyrano-pyrazole ring system. Finally, the amino group is introduced by reacting the pyrano-pyrazole ring system with potassium cyanide.

Scientific Research Applications

6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is in the field of drug discovery. 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been used to identify potential drug targets and to develop new drugs that can selectively target specific enzymes and proteins. 6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been used to study the mechanisms of action of various drugs and to identify the pathways involved in various diseases.

properties

IUPAC Name

6-amino-4-butan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-10(2)13-12(9-18)16(19)22-17-14(13)15(20-21-17)11-7-5-4-6-8-11/h4-8,10,13H,3,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGNTTOFBOVPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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